![molecular formula C23H19ClN6O4 B6580701 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1207013-40-8](/img/structure/B6580701.png)
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O4 and its molecular weight is 478.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide is 478.1156308 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- The compound has been investigated for its potential as an anticancer agent. Specifically, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7 . These derivatives demonstrated DNA intercalation activities, making them promising candidates for further optimization and development into potent anticancer analogs.
- Functionalized derivatives of the compound have been explored as adenosine receptor antagonists. These derivatives bear a reactive linker, allowing for the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic applications .
- A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were synthesized and evaluated against cancer cell lines (A549, MCF-7, and HeLa). Compound 22i exhibited excellent anti-tumor activity with low IC50 values against these cell lines. Additionally, it showed superior c-Met kinase inhibition ability at the nanomolar level .
- The compound has been used as a catalyst for the protodeboronation of pinacol boronic esters. This protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. Notably, it was applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Compound 12d, derived from this compound, displayed potent DNA intercalation activity with an IC50 value nearly equivalent to that of doxorubicin. Other derivatives (e.g., 10c, 10d, 10h, 12a, and 12b) also exhibited good to moderate DNA-binding affinities .
- Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site. These studies provide insights into the interactions between the compound and DNA, aiding in drug design and optimization .
Anticancer Properties
Adenosine Receptor Antagonists
Anti-Tumor Activity
Hydromethylation Catalyst
DNA Binding Affinity
Molecular Docking Studies
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to targetc-Met kinase and adenosine receptors . These targets play crucial roles in cell signaling and can influence cell growth and proliferation.
Mode of Action
It’s worth noting that similar compounds have been found tointercalate DNA . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA’s normal functioning and lead to cell death. This mechanism is often exploited by anticancer drugs.
Pharmacokinetics
Similar compounds have been evaluated for theirin silico ADMET profiles , which predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These properties can significantly impact a drug’s bioavailability and efficacy.
Result of Action
Similar compounds have demonstratedanti-proliferative activity against various cancer cell lines . This suggests that this compound could potentially inhibit cell growth and proliferation, which is a desirable effect in the treatment of cancer.
Propriétés
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O4/c1-33-16-7-8-17(20(11-16)34-2)25-21(31)13-30-23(32)28-9-10-29-19(22(28)27-30)12-18(26-29)14-3-5-15(24)6-4-14/h3-12H,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGCDFJBHGXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.